1-(3-Phenyl-2H-azirin-2-yl)ethanone
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Overview
Description
1-(3-Phenyl-2H-azirin-2-yl)ethanone is a heterocyclic organic compound that features a three-membered azirine ring fused with a phenyl group and an ethanone moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Phenyl-2H-azirin-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-2-(pyridin-2-yl)ethan-1-one oxime with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in dry dichloromethane at low temperatures under a nitrogen atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenyl-2H-azirin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azirine ring to more stable structures.
Substitution: The azirine ring can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the azirine ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce aziridines. Substitution reactions can lead to a variety of functionalized azirine derivatives .
Scientific Research Applications
1-(3-Phenyl-2H-azirin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-2H-azirin-2-yl)ethanone involves its ability to act as a reactive intermediate in various chemical reactions. The azirine ring’s strain and electronic properties make it highly reactive, allowing it to participate in cycloaddition and ring-opening reactions. These reactions often target nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
1-(3-Phenyl-2H-azirin-2-yl)ethanone can be compared with other azirine derivatives:
2H-Azirines: These compounds share the azirine ring but differ in substituents, affecting their reactivity and applications.
Aziridines: These are saturated analogs of azirines and exhibit different chemical behavior due to the absence of double bonds.
Azirine-triazole hybrids: These compounds combine azirine and triazole rings, offering unique properties for medicinal chemistry
Similar Compounds
- 2-(3-Phenyl-2H-azirin-2-yl)pyridine
- 1-(3-Aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones
- 2-(5-(2H-azirin-2-yl)-1H-1,2,3-triazol-1-yl)pyridines .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-(3-phenyl-2H-azirin-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-10(11-9)8-5-3-2-4-6-8/h2-6,9H,1H3 |
InChI Key |
SBYKEYCJRJLGBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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